Chain Length (C4) as a Determinant of Bioconjugation Efficiency and Steric Profile
4-Azidobutyric acid possesses a 4-carbon (C4) alkyl chain between its azide and carboxylic acid functional groups. This chain length is selected to minimize steric hindrance, which is critical for achieving high reaction efficiency in bioconjugation . In contrast, the C3 analog (3-azidopropionic acid) has a shorter chain that can impose steric constraints and limit reaction yields . While quantitative comparative data for this specific compound is limited, the underlying principle is well-established in linker design: the C4 spacer provides a balance of flexibility and spatial separation that is often optimal for orthogonal reactions with biomolecules [1].
| Evidence Dimension | Linker chain length and steric hindrance |
|---|---|
| Target Compound Data | 4-carbon chain (n=4) |
| Comparator Or Baseline | 3-azidopropionic acid (n=3, short chain) vs. 5-azidopentanoic acid (n=5, long chain) |
| Quantified Difference | C4 spacer length is reported to be optimal for balancing reactivity and minimizing steric hindrance; C3 is suboptimal due to steric constraints. |
| Conditions | Bioconjugation and click chemistry applications |
Why This Matters
The C4 chain length is a key design feature for achieving high-yielding, efficient bioconjugation, making 4-azidobutyric acid a preferred choice over shorter or longer azido-alkanoic acid analogs.
- [1] Glen Research. (n.d.). Crosslinking with Click Chemistry. Glen Report 22.29. View Source
